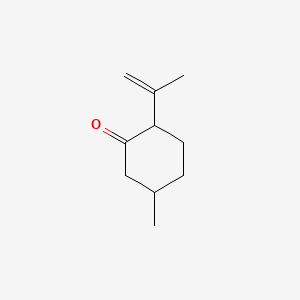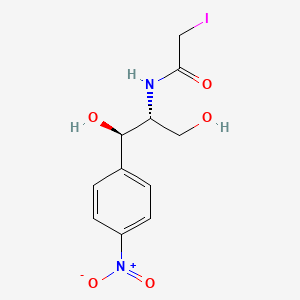
Feniletilglucosinolato
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Gluconasturtiin and its hydrolysis product, phenethyl isothiocyanate, have several scientific research applications:
Chemoprevention: Phenethyl isothiocyanate has shown potential chemopreventive effects by inducing apoptosis in cancer cells.
Immunomodulation: Consumption of gluconasturtiin-rich vegetables like watercress has been linked to modulating immune responses and reducing inflammation.
Biofumigation: Gluconasturtiin’s degradation products are toxic to pests, making it useful in agricultural pest control.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gluconasturtiin can be synthesized in the laboratory through a multi-step process starting from the amino acid phenylalanine . The synthesis involves several enzymatic and chemical reactions, including hydroxylation, glycosylation, and sulfation .
Industrial Production Methods: Industrial extraction of gluconasturtiin typically involves the use of cold methanol or boiling methanol to extract glucosinolates from plant tissues . The extracted glucosinolates are then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate gluconasturtiin .
Análisis De Reacciones Químicas
Types of Reactions: Gluconasturtiin undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, gluconasturtiin is hydrolyzed to form phenethyl isothiocyanate.
Oxidation and Reduction: These reactions can modify the functional groups attached to the glucosinolate structure.
Substitution: Various nucleophiles can substitute the sulfooxy group in gluconasturtiin.
Common Reagents and Conditions:
Myrosinase: Used for hydrolysis to produce phenethyl isothiocyanate.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Phenethyl Isothiocyanate: The primary product of gluconasturtiin hydrolysis.
Various Oxidized and Reduced Derivatives: Depending on the specific reagents and conditions used.
Mecanismo De Acción
The primary mechanism of action of gluconasturtiin involves its hydrolysis by myrosinase to form phenethyl isothiocyanate . This compound exerts its effects through several pathways:
Induction of Apoptosis: Phenethyl isothiocyanate induces apoptosis in cancer cells by causing cell cycle arrest and activating caspases.
Anti-inflammatory Effects: It modulates the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparación Con Compuestos Similares
Gluconasturtiin is part of a larger family of glucosinolates, which include:
Sinigrin: Found in mustard and horseradish, hydrolyzed to allyl isothiocyanate.
Glucoraphanin: Found in broccoli, hydrolyzed to sulforaphane.
Glucobrassicin: Found in cabbage, hydrolyzed to indole-3-carbinol.
Uniqueness: Gluconasturtiin is unique due to its phenethyl side chain, which differentiates it from other glucosinolates like sinigrin and glucoraphanin . This structural difference influences its biological activity and the specific pathways it affects .
Propiedades
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-phenyl-N-sulfooxypropanimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO9S2/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIJIGYDFNXSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B1219333.png)




![(1S,3aS,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-5,7,11-triol](/img/structure/B1219346.png)


![7-[(4a,9-Dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1219334.png)
![1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine, 2,3,4,4a-tetrahydro-, (4aR,5S,11bR)-](/img/structure/B1219335.png)




